3-Phenoxyfuran
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3-Phenoxyfuran were not found, furans are generally important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms . Recent advances in the synthesis of furan compounds have been discussed, with some classical methods being modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of this compound consists of a furan core with a phenoxy group attached in the 3-position. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The phenoxy group is a phenol molecule minus a hydrogen atom .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol . Further physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications
Green Chemistry and Catalysis
One study highlights the whole-cell carboxylate reduction for the synthesis of 3-hydroxytyrosol, a phenolic antioxidant beneficial to human health and a valuable building block in pharmaceutical synthesis. This method uses Escherichia coli cells for the reduction process, providing an economical and efficient approach for producing 3-hydroxytyrosol, demonstrating the potential of biocatalysis in green chemistry (Kamila Napora-Wijata et al., 2014).
Photophysical and Photochemical Properties
Research on zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis (trifluoromethyl)phenoxy groups has been conducted to understand their aggregation, photochemical, and photophysical properties. These studies are crucial for applications in photodynamic therapy (PDT) of cancer, where the compounds' properties as photosensitizers were evaluated, showing promising results for future therapeutic applications (Erem Ahmetali et al., 2019).
Dye-Sensitized Solar Cells (DSSCs)
The performance of phenothiazine-based dye-sensitized solar cells (DSSCs) has been investigated with different five-membered heteroaromatic linkers, including furan. The study found that the use of furan as a conjugated linker significantly improves solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This underscores the critical role of molecular engineering in the development of more efficient solar cells (Se Hun Kim et al., 2011).
Novel Synthesis and Applications
Innovative methods for the synthesis of benzofurans involve palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution. Such methods provide pathways to synthesize compounds with potential in medicinal chemistry and materials science, highlighting the versatility of 3-phenoxyfuran derivatives in synthetic chemistry (B. Gabriele et al., 2008).
Future Directions
While specific future directions for 3-Phenoxyfuran were not found in the search results, the field of organic chemistry continues to evolve with new synthetic methods and applications for furan compounds . The development of new materials and the exploration of their properties is a key area of ongoing research .
Mechanism of Action
Target of Action
3-Phenoxyfuran, like other furan derivatives, has been found to exhibit significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often leading to disruption of essential cellular processes . For instance, some furan derivatives have been found to inhibit the synthesis of key bacterial proteins, thereby preventing bacterial growth and proliferation .
Biochemical Pathways
Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial survival and growth
Pharmacokinetics
The pharmacokinetics of similar furan derivatives have been investigated . These studies suggest that furan derivatives can be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted via the kidneys
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation, due to its antibacterial activity . This can lead to the death of bacterial cells and the resolution of bacterial infections.
Action Environment
The efficacy and stability of this compound, like other furan derivatives, can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and specific characteristics of the target organisms
Biochemical Analysis
Biochemical Properties
3-Phenoxyfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage in cells. This compound also affects gene expression by modulating the activity of transcription factors involved in stress responses . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, causing enzyme inhibition or activation. Furthermore, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have reported threshold effects, where a certain dosage level must be reached before observable adverse effects occur. High doses of this compound have been associated with liver toxicity, oxidative stress, and alterations in metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it can exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-phenoxyfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWFUVMWGOXULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493786 | |
Record name | 3-Phenoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-86-9 | |
Record name | 3-Phenoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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